![molecular formula C7H8FNO3S B1384934 3-Fluoro-4-methoxybenzenesulfonamide CAS No. 874767-60-9](/img/structure/B1384934.png)
3-Fluoro-4-methoxybenzenesulfonamide
Overview
Description
3-Fluoro-4-methoxybenzenesulfonamide is a chemical compound with the CAS Number: 874767-60-9 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 3-fluoro-4-methoxybenzenesulfonamide .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-methoxybenzenesulfonamide is1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
. This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics in Corrosion Inhibition
3-Fluoro-4-methoxybenzenesulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations indicate their effectiveness in reducing corrosion, making them potential candidates for protective coatings in various industrial applications (Kaya et al., 2016).
Structural Analysis in Crystal Engineering
The structural characteristics of derivatives of 3-Fluoro-4-methoxybenzenesulfonamide have been analyzed, providing insights into the formation of different dimensional architectures in crystal engineering. These findings have implications for materials science, particularly in designing materials with specific structural properties (Rodrigues et al., 2015).
Electrophilic Fluorination in Organic Synthesis
A study on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), an analogue of 3-Fluoro-4-methoxybenzenesulfonamide, demonstrates its use in improving the enantioselectivity of products in organic synthesis. This has significant implications for the development of enantioselective synthesis processes in medicinal chemistry (Yasui et al., 2011).
Anticancer Potentials in Pharmacology
Research involving derivatives of 3-Fluoro-4-methoxybenzenesulfonamide shows promising anticancer effects, particularly in treating gastrointestinal adenocarcinoma. These compounds have exhibited significant inhibitory activity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy (Tsai et al., 2016).
Drug-Tubulin Interactions in Drug Development
Investigations into the binding of sulfonamide drugs, including derivatives of 3-Fluoro-4-methoxybenzenesulfonamide, to the colchicine site of tubulin have been conducted. This research is crucial in the development of novel antimitotic agents, as these compounds inhibit tubulin polymerization, a key process in cell division and a target for cancer therapies (Banerjee et al., 2005).
Safety and Hazards
3-Fluoro-4-methoxybenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPWNWBBZNNHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289699 | |
Record name | 3-Fluoro-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxybenzenesulfonamide | |
CAS RN |
874767-60-9 | |
Record name | 3-Fluoro-4-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874767-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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